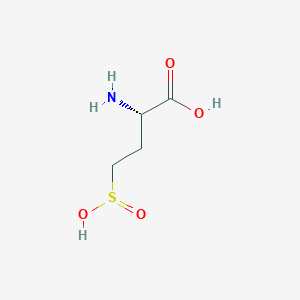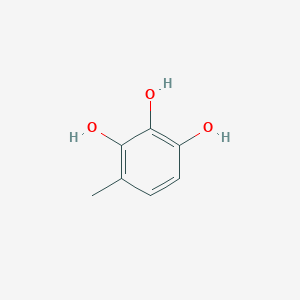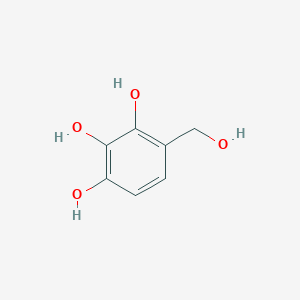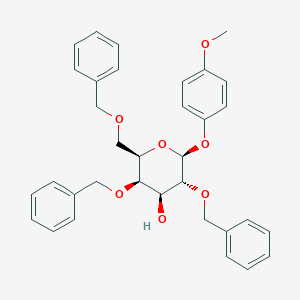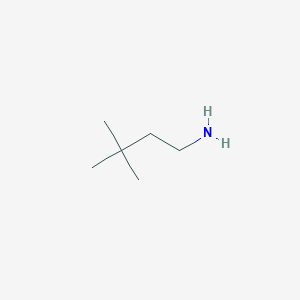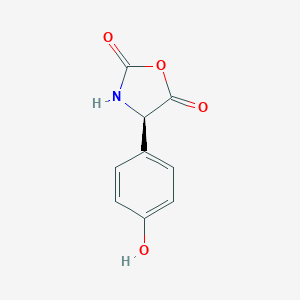
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-4-hydroxyphenylglycine with phosgene or its derivatives to form the oxazolidinedione ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinedione ring can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for the development of new drugs.
Medicine
In medicine, ®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione might be explored for its therapeutic potential in treating various diseases. Its unique structure could offer advantages in drug design and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
4-Phenyl-2-oxazolidinone: A related compound with a similar structure but lacking the hydroxyl group.
5-Phenyl-2-oxazolidinone: Another similar compound with variations in the oxazolidinone ring.
Uniqueness
®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the hydroxyl group, which can influence its reactivity and biological activity. Its distinct structure makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4R)-4-(4-hydroxyphenyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10-7/h1-4,7,11H,(H,10,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYRRXBGXLNRT-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(=O)OC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

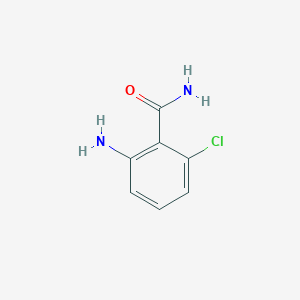

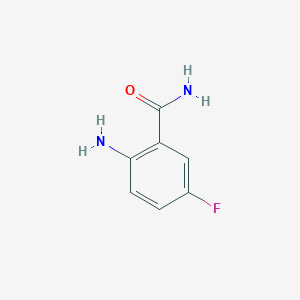
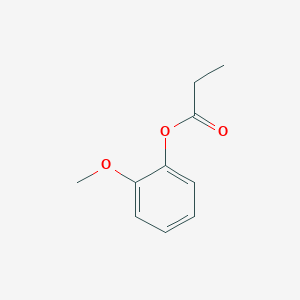
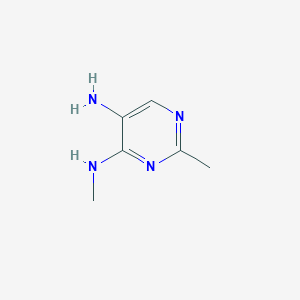
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
